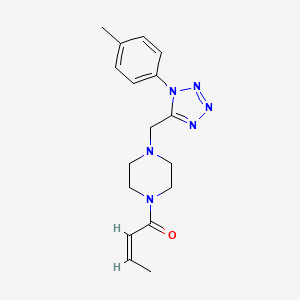
(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring, a piperazine moiety, and a butenone backbone. The presence of these functional groups is significant for its biological interactions.
Chemical Structure:
Anticholinesterase Activity
Recent studies have highlighted the potential of tetrazole derivatives as anticholinesterase agents. For instance, a related study evaluated various tetrazole compounds for their ability to inhibit acetylcholinesterase (AChE). The results indicated that certain substitutions on the tetrazole ring could enhance inhibitory activity. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .
Table 1: Inhibition Percentages of Related Tetrazole Derivatives
| Compound | AChE Inhibition (%) at 1 mM | AChE Inhibition (%) at 0.1 mM |
|---|---|---|
| Compound 2 | 29.56% | 24.38% |
| Compound 3 | 24.38% | 12.96% |
| Compound 5 | 17.71% | 4.69% |
Anticancer Activity
Tetrazole derivatives have been investigated for their anticancer properties, particularly in inhibiting various cancer cell lines. For example, studies have shown that some derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as HT-29 and PC-3. The structure–activity relationship indicates that modifications on the tetrazole ring can significantly influence potency .
Table 2: IC50 Values of Tetrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 6.43 |
| Compound B | PC-3 | 9.83 |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing pathways related to neurotransmission and cellular proliferation.
Case Studies
Several case studies have explored the biological implications of tetrazole derivatives:
- Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and screened for anticancer activity against various cell lines. Results indicated that modifications on the piperazine and tetrazole moieties led to enhanced cytotoxicity, suggesting a promising avenue for drug development .
- Anticholinesterase Screening : In a study assessing multiple tetrazole compounds for AChE inhibition, it was found that electron-donating groups significantly increased activity, hinting at the importance of substituent effects in optimizing drug candidates .
Propiedades
IUPAC Name |
(Z)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-4-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)15-7-5-14(2)6-8-15/h3-8H,9-13H2,1-2H3/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDPTITTFGUMM-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














